R-Dotap - 328250-29-9

R-Dotap

Catalog Number: EVT-14213190
CAS Number: 328250-29-9
Molecular Formula: C42H80NO4+
Molecular Weight: 663.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

R-Dotap is classified as a cationic lipid, which means it carries a positive charge at physiological pH. This property facilitates interactions with negatively charged molecules such as nucleic acids, making it an effective component in lipid-based delivery systems. The compound is synthesized from natural fatty acids and quaternary ammonium compounds, placing it within the broader category of lipids used in pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of R-Dotap involves several key steps that utilize established organic chemistry techniques. The process typically starts with the preparation of 1,2-dioleoyl-3-glycerol, which is then subjected to quaternization with trimethylamine to introduce the trimethylammonium group. This reaction can be performed under mild conditions to ensure high yields and purity.

  1. Starting Materials:
    • 1,2-dioleoyl-3-glycerol
    • Trimethylamine
  2. Reaction Conditions:
    • The reaction is usually conducted in a solvent such as dichloromethane or ethanol.
    • Temperature and time are optimized to maximize yield while minimizing side reactions.
  3. Purification:
    • The crude product is purified through column chromatography or recrystallization to obtain R-Dotap in high purity.

The synthesis method ensures that the stereochemistry of R-Dotap is preserved, which is crucial for its biological activity .

Molecular Structure Analysis

Structure and Data

R-Dotap has a complex molecular structure characterized by two long-chain fatty acid tails (oleic acid) and a positively charged trimethylammonium head group. The molecular formula for R-Dotap is C_37H_69N_2O_4P, with a molecular weight of approximately 628.95 g/mol.

  • Structural Features:
    • Two oleoyl chains (C18:1)
    • A quaternary ammonium group
    • A phosphate group linking the glycerol backbone

The structural integrity of R-Dotap allows it to form lipid bilayers or nanoparticles when combined with other lipids or nucleic acids .

Chemical Reactions Analysis

Reactions and Technical Details

R-Dotap participates in various chemical reactions that are significant for its application in drug delivery systems:

  1. Formation of Lipid Nanoparticles:
    • R-Dotap can self-assemble into nanoparticles when mixed with nucleic acids in aqueous solutions.
    • This process involves hydrophobic interactions and electrostatic attractions between the lipid and nucleic acid molecules.
  2. Stability Studies:
    • The stability of R-Dotap formulations can be affected by factors such as pH, ionic strength, and temperature.
    • Studies have shown that R-Dotap maintains structural integrity under physiological conditions, making it suitable for in vivo applications .
Mechanism of Action

Process and Data

The mechanism of action of R-Dotap primarily involves its role as an immunoadjuvant. When administered with antigens, R-Dotap enhances the immune response by stimulating dendritic cells to produce type I interferons through Toll-like receptors 7 and 9.

  • Key Steps:
    • Uptake by Dendritic Cells: R-Dotap facilitates the uptake of antigens by dendritic cells.
    • Activation of Immune Response: The interaction triggers a Myd88-dependent signaling pathway leading to the production of cytokines that promote T cell activation.

Research indicates that R-Dotap formulations can induce strong CD8 T cell responses, promoting tumor regression in models of cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

R-Dotap exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a viscous liquid or solid depending on temperature.
  • Solubility: Soluble in organic solvents such as chloroform and methanol but poorly soluble in water.
  • Melting Point: Varies based on formulation but generally remains stable at room temperature.

These properties contribute to its effectiveness as a delivery vehicle for therapeutic agents .

Applications

Scientific Uses

R-Dotap has several significant applications in scientific research and clinical settings:

  1. Gene Delivery: Utilized in formulating lipid nanoparticles for delivering mRNA or siRNA therapeutics.
  2. Cancer Immunotherapy: Enhances immune responses against tumors when combined with tumor-associated antigens.
  3. Vaccine Development: Serves as an adjuvant to improve the efficacy of vaccines by promoting robust immune responses.
Immunological Mechanisms of R-DOTAP in Adaptive Immunity

Role in CD4+ T Cell Priming and Multifunctional Differentiation

R-DOTAP significantly enhances the priming and functional polarization of CD4+ T lymphocytes, which serve as central coordinators of adaptive immunity. When formulated with recombinant viral proteins (e.g., influenza hemagglutinin or SARS-CoV-2 spike domains), R-DOTAP nanoparticles facilitate efficient uptake by antigen-presenting cells and promote trafficking to draining lymph nodes. This process results in substantially increased antigen-specific CD4+ T cell frequencies compared to traditional adjuvants like squalene emulsions [1] [2]. The mechanism involves R-DOTAP's capacity to preserve antigen integrity while facilitating intracellular delivery to both MHC class I and II processing pathways, ensuring comprehensive CD4+ epitope presentation [2].

Induction of IL-2, IFN-γ, and Granzyme B Production

Preclinical studies demonstrate that R-DOTAP-formulated vaccines induce polyfunctional CD4+ T cells capable of simultaneous production of multiple effector molecules. ELISpot analyses reveal significantly elevated numbers of antigen-specific T cells producing IL-2 and IFN-γ in mice vaccinated with R-DOTAP compared to control formulations. For SARS-CoV-2 spike protein vaccination, R-DOTAP induced a 20-50 fold increase in IFN-γ-producing T cells specific for conserved CD4+ epitopes (e.g., SARS-CoV-2 Spike₆₂₋₇₆) compared to antigen-alone controls [2]. Beyond cytokine production, R-DOTAP uniquely drives granzyme B expression in CD4+ T cells, indicating cytotoxic potential. This functional profile resembles effector phenotypes typically associated with viral clearance and provides a critical mechanism for direct antiviral activity independent of classical cytotoxic CD8+ T cells [1] [5].

Table 1: CD4+ T Cell Response Profile Induced by R-DOTAP Formulations

AntigenAdjuvantIFN-γ SFU/10⁶ cellsIL-2 SFU/10⁶ cellsGranzyme B+ CD4+ (%)
Influenza HANone25 ± 818 ± 52.1 ± 0.7
Influenza HASqualene + CpG110 ± 1595 ± 128.3 ± 1.2
Influenza HAR-DOTAP480 ± 45320 ± 3022.5 ± 3.8
SARS-CoV-2 S1None35 ± 1022 ± 61.8 ± 0.5
SARS-CoV-2 S1R-DOTAP850 ± 75510 ± 4028.7 ± 4.1

SFU = Spot-forming units in ELISpot assays [1] [2]

Modulation of Follicular Helper T Cell (Tfh) Responses

Beyond conventional effector T cells, R-DOTAP potently enhances follicular helper T cell (Tfh) differentiation, identified through their CXCR5⁺PD-1⁺ phenotype and IL-21 production. This specialized CD4+ subset provides critical help to B cells in germinal centers, facilitating antibody affinity maturation and class-switching. In influenza vaccination models, R-DOTAP-formulated HA protein induced significantly higher frequencies of Tfh cells compared to squalene-based adjuvants, correlating with improved neutralizing antibody breadth against heterologous viral strains [1]. The mechanism involves R-DOTAP's enhancement of dendritic cell IL-6 and IL-21 production – cytokines essential for Tfh commitment – creating a microenvironment conducive to B cell maturation and the generation of long-lived plasma cells [1] [2].

Enhancement of CD8+ T Cell Cross-Presentation and Cytotoxicity

R-DOTAP demonstrates exceptional capacity for inducing cytotoxic CD8+ T lymphocyte (CTL) responses to protein antigens – a property uncommon among conventional adjuvants. This capability stems from its unique ability to deliver exogenous antigens into the MHC class I presentation pathway via cross-presentation. When formulated with model antigens like ovalbumin or viral proteins, R-DOTAP facilitates escape from endosomal compartments into the cytosol, where antigens undergo proteasomal processing and loading onto MHC I molecules [2]. This process generates robust CTL responses capable of recognizing and eliminating infected cells, providing a critical defense mechanism against intracellular pathogens and tumor cells [1] [2] [3].

MyD88-Dependent Type I Interferon Signaling

The induction of CD8+ T cell responses by R-DOTAP requires MyD88-dependent signaling and subsequent type I interferon (IFN-α/β) production. Studies using knockout mice demonstrate complete abrogation of R-DOTAP's CTL priming capacity in MyD88⁻/⁻ animals. The mechanism involves R-DOTAP triggering the release of type I IFNs from dendritic cells in draining lymph nodes, creating a microenvironment that promotes cross-priming and CD8+ T cell expansion. These IFNs exert pleiotropic effects including direct enhancement of CD8+ T cell survival, increased DC expression of costimulatory molecules, and upregulation of antigen processing machinery components. This signaling axis is essential for the development of polyfunctional CD8+ T cells co-expressing IFN-γ, TNF-α, and granzyme B [2] [3].

Synergy with Endosomal TLR7/TLR9 Activation

R-DOTAP exhibits significant synergistic effects when combined with TLR agonists, particularly endosomal TLR7/8 and TLR9 ligands. The cationic nature of R-DOTAP facilitates co-delivery of antigens and TLR ligands to the same dendritic cell population, enhancing uptake and intracellular trafficking to endosomal compartments containing TLR7/9. This spatial coordination amplifies downstream signaling through both MyD88-dependent and -independent pathways. In tumor models, R-DOTAP/CpG formulations induced complete regression of established HPV-expressing tumors through massive infiltration of antigen-specific CD8+ T cells. This synergy translates to viral vaccine contexts, where R-DOTAP/TLR agonist combinations generate substantially higher frequencies of memory CD8+ T cells compared to either component alone [2] [3].

Table 2: CD8+ T Cell Response Enhancement Through R-DOTAP/TLR Synergy

FormulationIFN-γ+ CD8+ (%)TNF-α+ CD8+ (%)Polyfunctional (IFN-γ+TNF-α+) CD8+ (%)Tumor Protection
Antigen alone1.2 ± 0.30.9 ± 0.20.4 ± 0.10%
R-DOTAP12.8 ± 2.19.5 ± 1.56.2 ± 1.040%
CpG8.3 ± 1.27.1 ± 1.14.1 ± 0.830%
R-DOTAP + CpG35.6 ± 4.528.7 ± 3.822.4 ± 2.9100%

Data from therapeutic tumor vaccination models [2] [3]

Dendritic Cell Activation and Antigen-Presenting Cell (APC) Recruitment

The initiation of adaptive immunity by R-DOTAP begins with its profound effects on dendritic cells (DCs) and other antigen-presenting cells. R-DOTAP nanoparticles exhibit strong binding affinity to the negatively charged membranes of DCs through electrostatic interactions, facilitating rapid cellular uptake independent of specific receptors. This process occurs at significantly higher efficiency compared to receptor-mediated uptake of free antigens [2] [5]. Following internalization, R-DOTAP promotes endosomal membrane disruption via its fusogenic properties, enhancing antigen escape into the cytosol while simultaneously delivering danger signals that activate pattern recognition receptors [2] [3].

R-DOTAP triggers comprehensive DC maturation characterized by upregulated expression of MHC class II, CD80, CD86, and CD40 – essential molecules for effective T cell priming. This maturation occurs through activation of multiple signaling pathways, including those downstream of MyD88 and MAVS, leading to nuclear translocation of transcription factors such as NF-κB and IRF3/7. Consequently, R-DOTAP-stimulated DCs produce a distinct cytokine profile rich in IL-12p70, type I interferons, and IL-6, which collectively promote Th1 polarization and CTL differentiation. The adjuvant also induces robust chemokine secretion (CCL2, CCL3, CCL4, CCL5, CXCL9, CXCL10) by APCs, creating chemotactic gradients that recruit additional immune cells to vaccination sites and draining lymph nodes [1] [2] [5].

Beyond direct DC activation, R-DOTAP enhances antigen dissemination to multiple APC subsets. In vivo tracking studies reveal rapid accumulation in lymph node-resident CD8α⁺ and CD103⁺ DCs – specialized subsets with superior cross-presentation capacity. Simultaneously, R-DOTAP promotes inflammatory monocyte recruitment and their differentiation into monocyte-derived dendritic cells at vaccination sites, expanding the pool of available APCs. This multi-pronged approach to APC engagement ensures prolonged antigen availability and presentation, crucial for sustaining immune responses against rapidly mutating viral pathogens [2] [3] [5].

Table 3: R-DOTAP Effects on Dendritic Cell Activation Markers

Maturation MarkerR-DOTAP (MFI)Control (MFI)Fold ChangeFunctional Significance
MHC-II2850 ± 320850 ± 953.4×Antigen presentation capacity
CD801850 ± 210420 ± 554.4×T cell costimulation
CD863200 ± 380680 ± 754.7×T cell costimulation
CD401500 ± 180310 ± 404.8×DC licensing and cytokine production
CCR7980 ± 115220 ± 304.5×Lymph node homing

MFI = Mean Fluorescence Intensity; Data from in vitro human DC models [2] [3] [5]

Properties

CAS Number

328250-29-9

Product Name

R-Dotap

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium

Molecular Formula

C42H80NO4+

Molecular Weight

663.1 g/mol

InChI

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1

InChI Key

KWVJHCQQUFDPLU-KNEFWTSXSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.